4-[(Ethylamino)methyl]thiophene-2-carbonitrile
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Overview
Description
4-[(Ethylamino)methyl]thiophene-2-carbonitrile is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4-[(Ethylamino)methyl]thiophene-2-carbonitrile typically involves the condensation of thiophene-2-carbonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-[(Ethylamino)methyl]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Scientific Research Applications
4-[(Ethylamino)methyl]thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]thiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(Ethylamino)methyl]thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:
Thiophene-2-carbonitrile: Lacks the ethylamino group, making it less versatile in certain applications.
2-Aminothiophene: Contains an amino group instead of the ethylamino group, leading to different reactivity and applications.
Thiophene-2-carboxylic acid:
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
4-(ethylaminomethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C8H10N2S/c1-2-10-5-7-3-8(4-9)11-6-7/h3,6,10H,2,5H2,1H3 |
InChI Key |
CQPGKLUSQAEOII-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CSC(=C1)C#N |
Origin of Product |
United States |
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